molecular formula C21H14FN3O3S B2959107 N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 450343-47-2

N-(2-(4-fluorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2959107
CAS RN: 450343-47-2
M. Wt: 407.42
InChI Key: AICNUOJEVVDBFO-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a thieno[3,4-c]pyrazole ring, and a chromene-3-carboxamide group. These groups are common in many pharmaceuticals and could potentially confer a variety of biological activities .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve several steps, each introducing a different part of the molecule. For instance, the pyrazole ring could be formed through a condensation reaction of a hydrazine with a carbonyl compound .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The fluorophenyl and thieno[3,4-c]pyrazole groups would likely contribute to the compound’s aromaticity, while the chromene-3-carboxamide group could potentially form hydrogen bonds .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the fluorine atom, the nitrogen atoms in the pyrazole ring, and the carbonyl group in the chromene-3-carboxamide group. These groups are often involved in chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Scientific Research Applications

Molecular Structure and Crystallography

The research into similar compounds, such as 4-Oxo-N-phenyl-4H-chromene-2-carboxamide and its derivatives, has highlighted their crystalline structures and polymorphic forms. These studies provide a foundational understanding of molecular interactions and stability, critical for drug design and material science applications. For example, the anti-rotamer conformation around the C-N bond and the positional relationship of amide and pyran ring oxygen atoms play a significant role in their molecular arrangement and properties (Reis et al., 2013).

Synthetic Pathways and Chemical Interactions

Explorations into the synthesis and characterization of pyrazoline derivatives have provided insights into their chemical reactivity and potential functionalities. These synthetic routes, involving reactions with various amines, have implications for developing novel compounds with tailored properties for specific scientific or industrial applications (Jasinski et al., 2012).

Biochemical Applications

The discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as apoptosis inducers highlights the potential therapeutic applications of structurally similar compounds. Understanding the structure-activity relationships of these compounds can guide the design of new drugs with improved efficacy and selectivity for cancer treatment (Kemnitzer et al., 2009).

Analytical and Diagnostic Applications

Studies on coumarin-pyrazolone probes for metal ion detection emphasize the applicability of related compounds in analytical chemistry. Such probes can offer a quick and sensitive means to detect and quantify metal ions in various environmental and biological samples, facilitating research in biochemistry and environmental science (Mani et al., 2018).

Material Science and Engineering

Research on novel complexes with chromenyl and thiadiazole derivatives illustrates the potential of such compounds in material science, particularly in developing new materials with unique electronic or optical properties. These materials could find applications in electronics, photonics, and as catalysts in chemical synthesis (Myannik et al., 2018).

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve exploring its potential uses, such as in pharmaceuticals or agrochemicals. Additionally, studies could be conducted to optimize its synthesis and to better understand its mechanism of action .

properties

IUPAC Name

N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14FN3O3S/c22-13-5-7-14(8-6-13)25-19(16-10-29-11-17(16)24-25)23-20(26)15-9-12-3-1-2-4-18(12)28-21(15)27/h1-9H,10-11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AICNUOJEVVDBFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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